[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine
Description
[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine (Molecular Formula: C₁₂H₁₀N₂OS, MW: 230.29) is a heterocyclic compound featuring a benzofuran moiety fused to a 1,3-thiazole ring, with a methanamine substituent at the 2-position of the thiazole . The methanamine group enhances solubility in polar solvents and may serve as a site for functionalization or protonation under physiological conditions. Predicted collision cross-section (CCS) values for its adducts range from 146.9 Ų ([M+H]⁺) to 160.6 Ų ([M+Na]⁺), suggesting moderate molecular size and polarity .
Properties
IUPAC Name |
[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c13-6-12-14-9(7-16-12)11-5-8-3-1-2-4-10(8)15-11/h1-5,7H,6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPATYEYGEXMJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine typically involves the formation of the benzofuran and thiazole rings followed by their coupling
For example, the benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and a suitable aldehyde or ketone under acidic or basic conditions. The thiazole ring can be formed through a cyclization reaction involving a thiourea derivative and a haloketone or haloaldehyde. The final step involves coupling the benzofuran and thiazole rings through a condensation reaction, often using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran or thiazole rings are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, onto the benzofuran or thiazole rings.
Scientific Research Applications
Chemistry
In chemistry, [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain bacteria and viruses, as well as its cytotoxic effects on cancer cells .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets in biological systems. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of key biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Aromatic Systems :
- The benzofuran in the parent compound provides a planar, electron-rich aromatic system, contrasting with thiophene (), which has lower aromatic stability, or benzothiazole (), which includes a sulfur atom for increased polarity .
- Pyridine -containing analogs () introduce basicity, altering solubility and target interactions .
Aniline () allows for electrophilic substitution reactions, useful in drug derivatization .
Synthetic Accessibility :
- Benzofuran-thiazole derivatives may require multi-step synthesis (e.g., Suzuki coupling for benzofuran), whereas phenyl-thiazoles () are accessible via simpler cyclization reactions .
- Ugi-Zhu reactions () and aryl isothiocyanate condensations () are common for thiazole-functionalized compounds .
Physicochemical Properties :
Biological Activity
Overview
The compound [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine is a hybrid structure combining benzofuran and thiazole moieties, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits a unique combination of functional groups that contribute to its biological activity. Benzofuran derivatives are particularly noted for their effects on various biological targets.
Antimicrobial Activity
Research indicates that benzofuran derivatives, including this compound, demonstrate significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 µg/mL |
| Escherichia coli | 500 µg/mL |
| Salmonella typhimurium | 250 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Notably, it has shown cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells.
Case Study: Evaluation of Anticancer Activity
In a study involving human ovarian cancer cell lines (A2780), compounds similar to this compound demonstrated IC50 values ranging from 11 µM to 12 µM, indicating potent anticancer activity .
Antiviral Activity
Recent investigations have also highlighted the antiviral properties of benzofuran derivatives. For example, compounds related to this compound have been tested against Hepatitis C virus (HCV), showing promising inhibitory effects on viral replication.
Table 2: Antiviral Activity Against HCV
| Compound | Binding Energy (Kcal/mol) |
|---|---|
| [4-(1-Benzofuran)] | -15.75 |
| Standard Drug (Nesbuvir) | -15.42 |
These results indicate that the compound has a favorable binding affinity for viral targets, suggesting its potential in antiviral drug development .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
Target Interactions:
- Tryptase alpha/beta-1 : Inhibition leads to reduced inflammation and tumor progression.
Biochemical Pathways:
The compound is known to affect several biochemical pathways associated with cell proliferation and apoptosis, contributing to its anticancer effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine, and what reaction conditions optimize yield?
- Methodology : The compound is typically synthesized via a multi-step approach:
Thiazole Ring Formation : Cyclocondensation of thiourea with α-haloketones or via Hantzsch thiazole synthesis.
Benzofuran Coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the benzofuran moiety .
Amine Functionalization : Reductive amination or substitution reactions to install the methanamine group.
- Optimization : Use polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to enhance reactivity. Monitor reaction progress via TLC or HPLC .
Q. How can the molecular structure of this compound be validated experimentally?
- Techniques :
- NMR Spectroscopy : Confirm connectivity of the benzofuran, thiazole, and methanamine groups via ¹H/¹³C NMR (e.g., methanamine protons at δ ~2.8–3.2 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly the planar thiazole-benzofuran system .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Screening Approaches :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Strategies :
- Molecular Docking : Predict binding affinities to targets (e.g., EGFR kinase) using AutoDock Vina. Focus on π-π stacking between benzofuran and hydrophobic receptor pockets .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzofuran) with activity using descriptors like logP and HOMO/LUMO energies .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Troubleshooting :
- Standardize Assays : Control variables like cell passage number, serum concentration, and incubation time.
- Structural Confirmation : Re-validate compound purity via HPLC and crystallography to exclude batch variability .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Q. How can the compound’s solubility and bioavailability be improved for in vivo studies?
- Approaches :
- Prodrug Design : Introduce ester or phosphate groups to the methanamine moiety for enhanced aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetics .
Q. What advanced spectroscopic techniques elucidate its interaction with biomolecules?
- Tools :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with purified proteins (e.g., KD measurements).
- STD-NMR : Identify ligand epitopes interacting with enzymes or receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
